Bienvenue dans la boutique en ligne BenchChem!

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

fluoroquinolone DNA gyrase inhibition enantioselectivity

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride (CAS 2155805-89-1) is the dihydrochloride salt of an enantiopure (7S)-configured spirocyclic amine bearing an N-benzyl substituent on the 5-azaspiro[2.4]heptane scaffold. The compound belongs to the class of chiral 7-amino-5-azaspiro[2.4]heptane derivatives that serve as critical pharmacophoric building blocks for fluoroquinolone antibacterial agents, most notably as the penultimate intermediate en route to the C-7 substituent of sitafloxacin (DU-6859a).

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21
CAS No. 2155805-89-1
Cat. No. B3325541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
CAS2155805-89-1
Molecular FormulaC13H20Cl2N2
Molecular Weight275.21
Structural Identifiers
SMILESC1CC12CN(CC2N)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C13H18N2.2ClH/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-;;/m1../s1
InChIKeyDYILQKORDXUVKE-CURYUGHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride (CAS 2155805-89-1): Core Identity and Procurement Context


(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride (CAS 2155805-89-1) is the dihydrochloride salt of an enantiopure (7S)-configured spirocyclic amine bearing an N-benzyl substituent on the 5-azaspiro[2.4]heptane scaffold . The compound belongs to the class of chiral 7-amino-5-azaspiro[2.4]heptane derivatives that serve as critical pharmacophoric building blocks for fluoroquinolone antibacterial agents, most notably as the penultimate intermediate en route to the C-7 substituent of sitafloxacin (DU-6859a) [1]. The free base (CAS 144282-35-9) is a liquid at ambient temperature, whereas the dihydrochloride salt is a crystalline solid with a molecular weight of 275.22 g/mol and is supplied at ≥95% purity . The compound is also formally catalogued as Sitafloxacin Impurity 39/40 and is employed as a reference standard in pharmaceutical analytical method development [2].

Why Generic Substitution Fails for (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride in Quinolone-Related Procurement


Substituting (S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride with its free base, the (R)-enantiomer, or the des-benzyl analog is not functionally equivalent. The (7S) absolute configuration is a prerequisite for downstream antibacterial potency: in the stereoisomeric pairs of 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) quinolones, the (7S) derivatives were consistently more potent than their (7R) counterparts against both Gram-positive and Gram-negative bacteria [1]. The dihydrochloride salt form provides a crystalline solid with defined stoichiometry and handling advantages over the liquid free base, directly impacting weighing accuracy, formulation reproducibility, and long-term storage stability in a GMP-analytical or medicinal chemistry workflow . Furthermore, the N-benzyl protecting group distinguishes this intermediate from the unprotected 5-azaspiro[2.4]heptan-7-amine (CAS 129306-03-2); premature deprotection alters reactivity in subsequent coupling steps, making the benzyl-bearing intermediate the specified input for established sitafloxacin synthetic routes [2]. The quantitative evidence below demonstrates that stereochemistry, salt form, and N-substitution each carry material consequences for biological activity and process performance.

Quantitative Differentiation Evidence for (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride (CAS 2155805-89-1)


Enantioselective Target Engagement: (7S) vs. (7R) Inhibitory Potency Against Bacterial Type II Topoisomerases

The (7S) configuration embodied in the target compound is the stereochemical determinant of superior antibacterial target engagement. In a direct head-to-head comparison of sitafloxacin (7S) and its three optical isomers, the (7S)-configured compound (sitafloxacin, DU-6859a) exhibited the most potent inhibition of E. coli DNA gyrase: IC50 = 0.13 μg/mL, compared to DU-6856 (0.18 μg/mL), DU-6857 (0.42 μg/mL), and DU-6858 (0.69 μg/mL) [1]. Against S. aureus topoisomerase IV, sitafloxacin (IC50 = 0.39 μg/mL) was approximately twice as potent as DU-6856 (0.86 μg/mL) and approximately three times more potent than DU-6857 (1.44 μg/mL) and DU-6858 (1.21 μg/mL) [1]. Critically, sitafloxacin also exhibited the lowest inhibitory activity against human topoisomerase II (IC50 = 2,369 μg/mL), yielding a bacterial selectivity ratio (Topo II/Gyr) of 18,221—the highest among all four stereoisomers [1]. The (S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine scaffold is the direct synthetic precursor that installs this (7S) configuration into the final quinolone structure [2].

fluoroquinolone DNA gyrase inhibition enantioselectivity sitafloxacin topoisomerase IV

Stereochemical SAR: (7S) vs. (7R) Antibacterial Potency in Isogenic Quinolone Pairs

In a systematic stereochemical structure-activity relationship study across multiple isogenic quinolone pairs, the (7S)-amino-5-azaspiro[2.4]heptan-5-yl derivatives were consistently more potent than the corresponding (7R) derivatives against both Gram-positive and Gram-negative bacteria [1]. The compound 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-1-[(1R,2S)-2-fluorocyclopropyl]quinolone (compound 33, DU-6859a) was identified as the most potent stereoisomer among all eight possible stereoisomeric combinations [1]. The absolute configuration of both the 1-(cis-2-fluorocyclopropyl) moiety and the 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) moiety was unambiguously determined by X-ray crystallographic analysis, confirming that the (7S) configuration is the active stereochemistry [1]. This finding mirrors the well-established fluoroquinolone class precedent: levofloxacin, the pure (S)-enantiomer of ofloxacin, exhibits 8- to 128-fold greater antibacterial potency than the (R)-enantiomer against Gram-positive and Gram-negative bacteria [2].

stereochemical SAR quinolone antibacterial enantiomer comparison Gram-positive Gram-negative

Enantioselective Synthesis: Asymmetric Hydrogenation Delivers Up to 98.7% ee for the (S)-7-Amino-5-azaspiro[2.4]heptane Scaffold

The enantiopurity of (S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is secured by a catalytic asymmetric hydrogenation step that achieves up to 98.7% enantiomeric excess (ee) [1]. Using [RuCl(benzene)(S)-SunPhos]Cl as the chiral catalyst, protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates are hydrogenated with high enantioselectivity to yield the (S)-configured 7-amino-5-azaspiro[2.4]heptane core, which serves as the key intermediate for quinolone antibacterial agents including sitafloxacin [1]. Prior synthetic routes suffered from low yields and poor stereoselectivity, requiring chiral HPLC resolution that was unsuitable for industrial scale-up [2]. The catalytic asymmetric method provides a scalable route to the enantiopure (7S) intermediate, with the N-benzyl protecting group retained until the final coupling step with the quinolone carboxylic acid core [3].

asymmetric hydrogenation enantioselective synthesis chiral ruthenium catalysis enantiomeric excess process chemistry

Salt Form Differentiation: Dihydrochloride Salt (CAS 2155805-89-1) vs. Free Base (CAS 144282-35-9) — Physical Form and Handling Properties

The dihydrochloride salt (CAS 2155805-89-1, MW 275.22) is a crystalline solid at ambient temperature, whereas the corresponding free base (CAS 144282-35-9, MW 202.30) is a pale yellow liquid . This difference in physical form has direct practical consequences: the solid dihydrochloride salt can be accurately weighed on an analytical balance with typical precision of ±0.1 mg, while the liquid free base requires volumetric handling or density correction that introduces additional measurement uncertainty . The dihydrochloride is supplied at 95.0% purity with full Certificate of Analysis documentation, and its solid form facilitates long-term storage at recommended conditions (2°C to 8°C) without the volatilization or oxidative degradation risks associated with liquid amines [1]. The free base is also commercially available at ≥95% purity but as a liquid that requires storage at -20°C, indicating lower inherent stability .

salt selection solid-state properties free base dihydrochloride weighing accuracy stability

Clinical MIC Evidence: Sitafloxacin (7S) Retains Potency Against Fluoroquinolone-Resistant MRSA Where Levofloxacin Fails

The therapeutic relevance of the (7S)-5-azaspiro[2.4]heptane pharmacophore is demonstrated by the clinical microbiological profile of sitafloxacin. In a surveillance study of 1,101 clinical isolates from 31 hospitals across China (2017–2019), sitafloxacin inhibited 82.8% of methicillin-resistant S. aureus (MRSA) strains with MIC50/90 values of ≤0.03/2 mg/L [1]. This compares favorably to levofloxacin, which shows MIC50 values of 8–32 μg/mL against similar MRSA populations [1][2]. Critically, in levofloxacin-resistant MRSA harboring three or more QRDR mutations (GrlA, GrlB, GyrA), sitafloxacin MICs remained in the narrow range of 1–2 μg/mL, indicating retained susceptibility where other fluoroquinolones have been rendered ineffective [2]. Against ciprofloxacin-susceptible E. coli, sitafloxacin exhibited MIC50/90 of ≤0.03/0.06 mg/L, and against K. pneumoniae, ≤0.03/0.125 mg/L [1]. The (7S)-amino-5-azaspiro[2.4]heptane C-7 substituent is a key structural determinant of this resistance-defying activity profile [3].

MRSA fluoroquinolone resistance MIC sitafloxacin levofloxacin clinical isolates

Impurity Reference Standard Designation: Sitafloxacin Impurity 39/40 for Regulatory Analytical Method Validation

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine (free base, CAS 144282-35-9) and its hydrochloride/dihydrochloride salts are formally catalogued as Sitafloxacin Impurity 39 and Impurity 40 by multiple certified reference standard manufacturers [1][2]. These impurity standards are produced under ISO17034 accreditation and supplied with full characterization documentation including NMR, MS, HPLC, IR, and UV data, enabling their direct use as calibrants in HPLC and UPLC-MS/MS methods for quantifying related substances in sitafloxacin drug substance and drug product [1]. The compound is structurally related to sitafloxacin as the penultimate synthetic intermediate bearing the intact 7(S)-amino-5-azaspiro[2.4]heptane moiety with the N-benzyl protecting group still appended—representing a process-related impurity that may persist if debenzylation is incomplete during the final manufacturing step [3]. This differentiates it from other sitafloxacin impurities (e.g., des-fluoro analogs, oxidation products) that arise from different synthetic or degradation pathways.

pharmaceutical impurity reference standard HPLC UPLC-MS/MS quality control ANDA DMF

Optimal Procurement and Application Scenarios for (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride (CAS 2155805-89-1)


Pharmaceutical Impurity Reference Standard for Sitafloxacin ANDA/DMF Analytical Method Validation

The dihydrochloride salt, formally designated as Sitafloxacin Impurity 39 (HCl salt), is procured as an ISO17034-certified reference standard for developing and validating HPLC or UPLC-MS/MS methods to quantify this specific N-benzyl process-related impurity in sitafloxacin drug substance [1]. The solid dihydrochloride form enables accurate gravimetric preparation of stock and working standard solutions, while the comprehensive Certificate of Analysis—including NMR, MS, HPLC purity, IR, UV, water content, and residue on ignition—satisfies ICH Q3A/Q3B documentation requirements for ANDA and DMF submissions [1]. This application scenario is distinct from procuring the free base, which lacks the solid-state handling advantages and may not be supplied with ISO17034-accredited documentation.

Enantiopure Chiral Building Block for Novel Fluoroquinolone Lead Optimization Programs

The (7S)-configured 5-benzyl-5-azaspiro[2.4]heptan-7-amine scaffold serves as an enantiopure building block for medicinal chemistry programs designing next-generation fluoroquinolones that retain the resistance-defying properties of sitafloxacin [2]. After N-deprotection (debenzylation), the resulting (S)-7-amino-5-azaspiro[2.4]heptane can be coupled to diverse quinolone carboxylic acid cores to generate novel analogs. The established stereochemical SAR demonstrates that the (7S) configuration is required for maximal Gram-positive and Gram-negative antibacterial potency, making enantiopurity (≥98.7% ee achievable via the asymmetric hydrogenation route) a critical procurement specification [2][3]. The dihydrochloride salt is preferred over the free base for this application due to its solid-state stability and ease of precise stoichiometric dispensing in parallel synthesis workflows.

Process Chemistry Intermediate for Sitafloxacin and Structural Analogs at Pilot Scale

In process research and development settings, the compound is employed as the penultimate intermediate in the convergent synthesis of sitafloxacin and related 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) quinolones [4]. The established synthetic route involves debenzylation of the N-benzyl group (via catalytic hydrogenolysis) to liberate (S)-7-amino-5-azaspiro[2.4]heptane, followed by direct coupling with the quinolone carboxylic acid core [4]. The dihydrochloride salt form is advantageous at pilot scale because its crystalline nature facilitates filtration, drying, and accurate charge calculation (compensating for the 2-equivalent HCl mass contribution), whereas the liquid free base introduces handling complexity at larger scales .

Enantioselective Catalysis Benchmark Substrate for Chiral Methodology Development

The protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate precursor to the (S)-7-amino-5-azaspiro[2.4]heptane scaffold has been established as a benchmark substrate for evaluating new chiral hydrogenation catalysts, with the (S)-SunPhos-ruthenium system delivering up to 98.7% ee [3]. The dihydrochloride salt of the final amine product serves as a convenient analytical reference standard for chiral HPLC method development and for calibrating enantiomeric excess determinations in catalyst screening campaigns [3]. This application leverages the compound's well-characterized chiral HPLC retention properties and the availability of both enantiomeric forms as reference materials.

Quote Request

Request a Quote for (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.